Product packaging for 3-Amino-2-butenethioamide(Cat. No.:CAS No. 59846-46-7)

3-Amino-2-butenethioamide

Cat. No.: B6149773
CAS No.: 59846-46-7
M. Wt: 116.2
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Description

Significance of the Enaminothioamide Moiety in Synthetic Design

The enaminothioamide moiety is a unique functional group combination that confers a high degree of reactivity and versatility to a molecule. The push-pull electronic nature of this system, with the electron-donating amino group and the electron-withdrawing thioamide group conjugated through a carbon-carbon double bond, activates the molecule for a range of chemical transformations. This electronic arrangement makes the enaminothioamide scaffold an excellent precursor for building five- and six-membered heterocyclic rings containing nitrogen and sulfur atoms. nih.gov The thioamide group, in particular, is a key functional handle, often participating in cyclocondensation reactions to form thiazoles, pyrimidines, and other important heterocyclic cores. nih.govtubitak.gov.tr

Historical Context and Evolution of Research on 3-Amino-2-butenethioamide (B1599221) as a Synthon

While specific early discovery details for this compound are not extensively documented in readily available literature, the study of related β-enaminones and β-enaminothiones as synthetic intermediates has been a field of continuous development. The evolution of its use as a synthon is closely tied to the broader advancements in heterocyclic chemistry. Initially, research focused on fundamental condensation reactions. Over time, the scope has expanded significantly with the development of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more reactants. beilstein-journals.org The application of this compound and similar structures in these one-pot syntheses demonstrates its evolution into a sophisticated tool for generating molecular diversity efficiently.

Structural Versatility and Reactive Centers of this compound

The structure of this compound, systematically named (Z)-3-aminobut-2-enethioamide, is characterized by several reactive sites that can be selectively targeted in chemical reactions. nih.gov The primary reactive centers include:

The nucleophilic nitrogen atom of the amino group.

The electrophilic carbon atom of the thioamide group.

The nucleophilic sulfur atom of the thioamide group.

The α-carbon of the enamine system, which can exhibit nucleophilic character.

This multiplicity of reactive sites allows this compound to react with a wide array of electrophiles and nucleophiles, leading to the formation of various heterocyclic systems. For instance, reactions with α-haloketones or similar bifunctional electrophiles can lead to the formation of thiophene (B33073) or thiazole (B1198619) derivatives. tubitak.gov.trmdpi.com Its ability to undergo intramolecular cyclization or participate in intermolecular condensation reactions makes it a highly versatile and valuable precursor in synthetic organic chemistry.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
IUPAC Name (Z)-3-aminobut-2-enethioamide nih.gov
Molecular Formula C₄H₈N₂S nih.gov
Molecular Weight 116.19 g/mol nih.gov
CAS Number 62069-87-8 chemicalbook.com
Melting Point 135-138 °C chemicalbook.com

| Monoisotopic Mass | 116.04082 Da | uni.lu |

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula
This compound C₄H₈N₂S
Thiazole C₃H₃NS
Pyrimidine (B1678525) C₄H₄N₂
Thiophene C₄H₄S
Malononitrile C₃H₂N₂
Cyanothioacetamide C₃H₄N₂S
4-Chlorobenzothioamide C₇H₆ClNS
1,3-Dichloroacetone C₃H₄Cl₂O

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N2S B6149773 3-Amino-2-butenethioamide CAS No. 59846-46-7

Properties

IUPAC Name

(Z)-3-aminobut-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H2,6,7)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUDUPSHUGIGMT-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=S)N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423007
Record name 3-Amino-2-butenethioamide
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Molecular Weight

116.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59846-46-7, 62069-87-8
Record name 2-Butenethioamide, 3-amino-, (Z)-
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Record name 3-Amino-2-butenethioamide
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Record name 2-Butenethioamide, 3-amino-, (Z)
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Synthetic Methodologies for 3 Amino 2 Butenethioamide and Its Structural Analogues

Classical Preparative Routes

Traditional methods for synthesizing thioamides are characterized by their reliability and widespread use in organic chemistry. These routes typically involve the formation of the thioamide functional group through either the construction of the carbon backbone via condensation or the direct conversion of an oxygen analogue.

Condensation reactions are a cornerstone for the synthesis of 2-aminothiophene derivatives, which are close structural relatives of 3-amino-2-butenethioamide (B1599221). The Gewald reaction, a multicomponent condensation, is a particularly prominent method. mdpi.comtubitak.gov.tr In a relevant extension, novel 3-acetyl-2-aminothiophenes have been successfully prepared starting from cyanoacetone and 1,4-dithianyl-2,5-diols using a modified Gewald reaction. mdpi.com This approach highlights a viable pathway where an activated nitrile, such as cyanoacetone, undergoes condensation to form the desired amino-substituted scaffold. mdpi.com The classical Gewald synthesis involves the reaction of an activated nitrile with an α-mercaptoaldehyde or ketone to directly install the amino group at the 2-position of a thiophene (B33073) ring. mdpi.com Three-component condensation reactions involving 3-aminothiophenes, aldehydes, and Meldrum's acid have also been developed to create complex heterocyclic systems. researchgate.net

Reactant 1Reactant 2Base/CatalystSolventConditionsProduct Type
Cyanoacetone1,4-Dithianyl-2,5-diolTriethylamineDMF60 °C, 3-5 h3-Acetyl-2-aminothiophene
KetoneCyanoacetamideMorpholineEthanolRoom Temp.2-Aminothiophene-3-carboxamide
2-AminothiophenolAldehydeKoser's Reagent1,4-DioxaneRoom Temp., 15 min2-Substituted Benzothiazole

This table presents generalized conditions for condensation reactions leading to aminothiophenes and related structures, based on findings from sources mdpi.comtubitak.gov.trmdpi.com.

The direct conversion of a carbonyl group to a thiocarbonyl is a fundamental strategy for thioamide synthesis. Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is the most prominent and widely used reagent for this transformation. enamine.netsantiago-lab.com It efficiently converts amides, ketones, and esters into their corresponding thio-analogues, typically in good yields. enamine.netorganic-chemistry.org The synthesis of this compound would thus logically proceed from its amide analogue, 3-amino-2-butenamide.

The mechanism of thionation with Lawesson's reagent involves a reactive dithiophosphine ylide intermediate that reacts with the carbonyl group to form a transient thiaoxaphosphetane ring. organic-chemistry.orgnih.gov The driving force for the reaction is the subsequent cycloreversion step, which forms a very stable P=O bond, yielding the desired thiocarbonyl compound. organic-chemistry.orgnih.gov Reactions are typically conducted by heating the substrate with Lawesson's reagent in an inert, high-boiling solvent like toluene (B28343) or xylene. santiago-lab.com While highly effective, alternatives to Lawesson's reagent, such as tetraphosphorus (B14172348) decasulfide (P₄S₁₀) or ammonium (B1175870) phosphorodithioate, have also been employed for thionation, though they may require harsher conditions or offer different selectivity. organic-chemistry.org

Carbonyl PrecursorThionating ReagentSolventTypical ConditionsProduct
AmideLawesson's ReagentToluene80-110 °CThioamide
KetoneLawesson's ReagentToluene/Xylene80-110 °CThioketone
EsterLawesson's ReagentToluene80-110 °CThionoester
AmideAmmonium Phosphorodithioate--Thioamide

This table summarizes the general application of Lawesson's reagent and related compounds for the synthesis of thiocarbonyls as described in sources enamine.netsantiago-lab.comorganic-chemistry.orgorganic-chemistry.org.

Modernized and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing greener, faster, and more efficient protocols. These modern methods are increasingly being applied to the synthesis of thioamides, offering significant advantages over classical routes.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.gov For the synthesis of structural analogues of this compound, such as 5-substituted 2-aminothiophenes, microwave irradiation has been shown to dramatically reduce reaction times and improve yields. organic-chemistry.org For instance, a microwave-assisted Gewald reaction to produce 3,5-disubstituted 2-aminothiophenes was completed in just 20 minutes at 70°C, a significant improvement over the 4 hours required with conventional heating. organic-chemistry.org Similarly, the synthesis of various 2-aminothiophene-3-carboxylic acid derivatives has been achieved in as little as two minutes under microwave irradiation. researchgate.net This rapid, controlled heating is also beneficial for one-pot procedures and the synthesis of heterocyclic building blocks like 3-amino-1,2,4-triazoles. mdpi.com

Synthesis TypeHeating MethodReaction TimeTemperatureKey Advantage
Gewald ReactionConventional4 hours70 °C-
Gewald ReactionMicrowave20 minutes70 °C12x faster reaction time
Thieno[2,3-d]pyrimidine SynthesisMicrowave2 minutes-Extremely rapid synthesis

This comparative table illustrates the advantages of microwave-assisted synthesis for aminothiophene derivatives based on data from sources organic-chemistry.orgresearchgate.net.

Deep eutectic solvents (DESs) are gaining significant attention as environmentally benign and recyclable alternatives to traditional volatile organic solvents. mdpi.comresearchgate.net A highly efficient and green protocol for synthesizing a wide variety of thioamides has been developed using a deep eutectic solvent composed of choline (B1196258) chloride and urea (B33335) (ChCl:Urea). rsc.orgrsc.org This method involves the reaction of ketones or aldehydes with secondary amines and elemental sulfur in the DES, which acts as both the solvent and a catalyst. rsc.org Thioamides were obtained in good to excellent yields (76-93%) at moderate temperatures of 45–60 °C within five hours. rsc.org The DES can be recovered and reused multiple times without a significant loss of activity, enhancing the sustainability of the process. rsc.orgrsc.org This approach aligns with the principles of green chemistry by reducing energy consumption and waste. rsc.org

Microchannel reactors represent a significant technological advancement for chemical synthesis, offering vastly improved process control compared to conventional batch reactors. researchgate.net Their defining feature is a high surface-area-to-volume ratio, which facilitates superior heat and mass transfer. mdpi.com This allows for precise temperature control, minimizing side reactions and the formation of degradation products, which often leads to improved yields and selectivity. researchgate.net While specific applications to this compound are not detailed in the reviewed literature, the technology is broadly applicable to organic reactions. researchgate.netresearchgate.net The enhanced mixing and safety inherent in microreactors would be particularly advantageous for potentially exothermic thionation or rapid condensation reactions. mdpi.com Furthermore, the modular nature of microchannel reactors allows for significantly easier and more reliable process optimization and scalability from the laboratory to industrial production. researchgate.netresearchgate.net

FeatureMicrochannel ReactorConventional Batch Reactor
Heat TransferExcellentPoor to Moderate
Mass TransferExcellentLimited by stirring
Reaction ControlPreciseDifficult, hot spots common
SafetyHigh (small volumes)Lower (large volumes)
ScalabilityStraightforward (numbering-up)Complex, often requires re-optimization

This table contrasts the key features of microchannel reactors with conventional batch reactors, based on information from sources researchgate.netmdpi.comresearchgate.net.

Stereoselective Synthesis of this compound Isomers and Derivatives

The stereoselective synthesis of this compound and its derivatives is a nuanced area of organic chemistry, primarily focusing on the creation of specific stereoisomers. Methodologies in this field are centered on establishing a chiral center, typically at the C3 position of the butene backbone, leading to the formation of enantiomerically enriched products. While direct stereoselective synthesis of this compound is not extensively documented, several analogous strategies for structurally similar compounds, such as β-enamino esters and amides, provide a foundational framework for achieving stereocontrol. These methods include asymmetric hydrogenation, the use of chiral auxiliaries, and enzymatic resolutions.

A prevalent strategy for inducing chirality in β-enamino compounds is through asymmetric hydrogenation. This technique employs a chiral metal catalyst to facilitate the addition of hydrogen across the double bond of a precursor molecule, leading to the formation of a chiral center with a high degree of enantioselectivity. Rhodium and iridium complexes with chiral phosphine (B1218219) ligands, such as Josiphos, have proven effective in the asymmetric hydrogenation of unprotected β-enamino esters and amides, yielding the corresponding β-amino derivatives in high yields and excellent enantiomeric excesses (ee). nih.gov

Another powerful approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The N-tert-butanesulfinyl group is a notable chiral auxiliary used in the synthesis of chiral amines. nih.gov By condensing an enantiomerically pure tert-butanesulfinamide with a β-keto precursor, a chiral N-tert-butanesulfinyl imine is formed. This intermediate then directs the addition of nucleophiles, and subsequent removal of the auxiliary affords the chiral amine product with high stereopurity. nih.gov

Furthermore, enzymatic and biocatalytic methods offer a highly specific route to chiral amines and their precursors. Transaminases, for instance, can catalyze the asymmetric amination of keto acids to produce chiral amino acids with exceptional enantioselectivity. mdpi.com These biocatalytic approaches are valued for their high efficiency and operation under mild reaction conditions. nih.gov

While the direct application of these methods to this compound is a developing area of research, the principles established through the synthesis of its oxygen and nitrogen analogs offer a robust toolkit for chemists. The following table summarizes representative examples of stereoselective syntheses for compounds structurally analogous to this compound, highlighting the catalysts, conditions, and stereochemical outcomes achieved.

Precursor/SubstrateChiral Catalyst/AuxiliaryProductYield (%)Stereoselectivity (ee/dr)Reference
Unprotected β-enamino esters/amidesRh-Josiphos complexesβ-amino esters/amidesHigh93-97% ee nih.gov
Aldehydes/Ketones(R)- or (S)-tert-butanesulfinamideChiral aminesHigh>98% de nih.gov
α-Keto acidsTransaminase from Haliscomenobacter hydrossisD-amino acids95-99%>99% ee mdpi.com
Tetrasubstituted α-acetoxy β-enamido estersRh-diphosphine complexesChiral α-hydroxyl-β-amino acid derivativesHighExcellent ee acs.org
t-Butyl cinnamate (B1238496) / Ethyl crotonateLithium (S)-(-)-N-benzyl-N-α-methylbenzylamideβ-Amino-α-fluoro esters-- flinders.edu.au

Chemical Reactivity and Derivatization Strategies of 3 Amino 2 Butenethioamide

Cycloaddition Reactions and Heterocyclic Annulation

Cycloaddition and annulation reactions involving 3-Amino-2-butenethioamide (B1599221) provide efficient pathways to diverse heterocyclic systems. These reactions leverage the nucleophilic character of the sulfur and nitrogen atoms, along with the electrophilic nature of the carbon backbone, to construct five- and six-membered rings.

Thiazole (B1198619) Ring Formation via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings. youtube.com This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound. youtube.comorganic-chemistry.org In the context of this compound, the thioamide functionality readily participates in this reaction. The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the halocarbonyl compound. This initial step is followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring. youtube.com

The general mechanism involves the following key steps:

Nucleophilic attack of the thioamide sulfur on the α-halo ketone.

Formation of an intermediate.

Intramolecular cyclization involving the nitrogen atom.

Dehydration to form the aromatic thiazole ring.

This synthetic route is highly versatile, allowing for the introduction of various substituents on the resulting thiazole ring, depending on the choice of the α-halocarbonyl reactant.

Pyrazole (B372694) and Pyrazoloisothiazole Derivatives Synthesis

This compound serves as a key building block for the synthesis of various pyrazole derivatives. The construction of the pyrazole ring often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. beilstein-journals.orgmdpi.com While direct reactions with this compound are not explicitly detailed in the provided context, its structural motifs are present in precursors for pyrazole synthesis. For instance, compounds containing both cyano and thioamide groups, which can be derived from or are related to this compound, react with hydrazines to form aminopyrazole derivatives. nih.gov The reaction can proceed through the interaction of hydrazine with the cyano and enamine functionalities, leading to the formation of 4-thiocarbamoylpyrazoles. nih.gov

The synthesis of pyrazoles can be achieved through various multicomponent reactions, often involving a (3+2)-cyclocondensation or cycloaddition as a key step. beilstein-journals.orguchicago.edu These methods provide a powerful tool for creating a diverse range of substituted pyrazoles. beilstein-journals.org

Formation of Pyridinethiones and Nicotinonitrile Derivatives

The reactivity of this compound also extends to the synthesis of six-membered heterocyclic rings like pyridinethiones and their corresponding nicotinonitrile derivatives. Nicotinonitriles, which are 3-cyanopyridine (B1664610) derivatives, are valuable synthetic intermediates and have shown a range of biological activities. researchgate.netnih.gov The synthesis of nicotinonitrile derivatives can be achieved through multicomponent reactions, for example, by reacting an aldehyde, a ketone, malononitrile, and an ammonium (B1175870) salt. researchgate.net

Furthermore, the amino group of this compound can be acylated with substituted nicotinic acid to form N-(thiophen-2-yl) nicotinamide (B372718) derivatives, highlighting its utility in creating complex molecules with potential biological applications. mdpi.com

Reactivity Towards Thiophene (B33073) and Thiopyran Scaffolds

The inherent reactivity of this compound makes it a suitable partner in reactions to form thiophene and thiopyran scaffolds. While specific examples of its direct reaction to form these heterocycles are not detailed in the provided information, the synthesis of related structures suggests its potential. For instance, the synthesis of dihydro-4-thiopyranone has been reported through a strategy involving an α-amino ynone, which shares structural similarities with the reactive intermediates that could be derived from this compound. nih.gov The construction of these sulfur-containing heterocycles is of significant interest due to their presence in various biologically active compounds.

Regioselective Functionalization and Acylation Reactions

The presence of multiple reactive sites in this compound allows for regioselective functionalization, enabling the targeted modification of the molecule.

N-Acylation Pathways

The amino group in this compound is susceptible to acylation, a common transformation in organic synthesis. N-acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. nih.gov This reaction provides a straightforward method for introducing a wide variety of functional groups onto the nitrogen atom, thereby modifying the chemical and physical properties of the parent molecule. The N-acylated derivatives of amino acids and related compounds are a significant class of molecules with diverse biological roles. nih.gov This pathway allows for the synthesis of a broad range of derivatives with potential applications in medicinal chemistry and materials science.

C-Acylation and C-Functionalization Reactions

The chemical reactivity of this compound allows for various derivatization strategies, including C-acylation and C-functionalization at the α-carbon position. The presence of both an amino group and a thioamide group in the molecule influences its reactivity, making the α-carbon nucleophilic and susceptible to electrophilic attack. This reactivity is a key aspect of its utility in the synthesis of more complex molecules.

Reactions with Isocyanates and Isothiocyanates

The reaction of amino compounds with isocyanates and isothiocyanates is a well-established method for the formation of ureas and thioureas, respectively. In the context of this compound, the amino group can react with isocyanates. For instance, α-amino esters can be converted to their corresponding isocyanate derivatives, which then undergo condensation reactions with hydrazines. researchgate.net This highlights the general reactivity of amino groups towards isocyanates, a principle that can be extended to the amino group in this compound.

Tautomerism and Isomerization Dynamics in this compound Systems

Investigation of E/Z Isomerism

E/Z isomerism, a form of stereoisomerism, is pertinent to compounds containing a carbon-carbon double bond with different substituents on each carbon. studymind.co.ukchemguide.co.uk The designation of an isomer as E (entgegen, German for opposite) or Z (zusammen, German for together) depends on the priority of the substituents on each carbon of the double bond, determined by the Cahn-Ingold-Prelog priority rules. youtube.comyoutube.com For a molecule to exhibit E/Z isomerism, each carbon atom of the double bond must be bonded to two different groups. studymind.co.ukleah4sci.com The restricted rotation around the C=C double bond is the fundamental reason for the existence of these distinct isomers. studymind.co.uk

In the case of this compound, the double bond is between the second and third carbon atoms. The substituents on C2 are a hydrogen atom and a thioamide group (-C(=S)NH2). The substituents on C3 are a methyl group (-CH3) and an amino group (-NH2). Since both C2 and C3 are attached to two different groups, this compound can exist as E and Z isomers. The IUPAC name for one of the isomers is (Z)-3-aminobut-2-enethioamide. nih.gov The determination of which isomer is E and which is Z would involve assigning priorities to the groups attached to the double bond.

Azo-Hydrazone Tautomerism in Related Enaminone Systems

Azo-hydrazone tautomerism is a significant phenomenon observed in various organic compounds, particularly in azo dyes and related systems like β-enaminones. researchgate.netresearchgate.net This type of tautomerism involves the reversible transformation between an azo form (-N=N-) and a hydrazone form (-NH-N=C<). researchgate.net The position of this equilibrium can be influenced by several factors, including the nature of substituents, the solvent, pH, and temperature. researchgate.netnih.gov

In systems related to this compound, such as acyclic β-enaminones with primary and secondary amino groups, azo-hydrazone tautomerism is a common feature. researchgate.net The structure of the products formed from the reaction of diazonium salts with β-enaminones is largely influenced by the nature of the amino group. researchgate.net Spectroscopic techniques like NMR (¹H, ¹³C, ¹⁵N) and UV-Vis, as well as X-ray crystallography, are instrumental in studying this tautomeric equilibrium. researchgate.netrsc.org For example, 2D NMR techniques can be used to assign the chemical shifts for each tautomer in solution, providing insight into the equilibrium position. researchgate.net In some cases, the hydrazone form is found to be the predominant tautomer in both solution and the solid state. rsc.org The existence of azo-hydrazone tautomerism is crucial as it affects the chemical and physical properties of the compounds, including their color and photostability. researchgate.net

Role in Multi-Component Reaction Systems

Multi-component reactions (MCRs) are chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. mdpi.com This approach is highly valued in organic synthesis for its efficiency, atom economy, and ability to generate molecular diversity. mdpi.com

Advanced Structural Elucidation and Spectroscopic Analysis of 3 Amino 2 Butenethioamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy is a cornerstone technique for elucidating the detailed structural features of 3-Amino-2-butenethioamide (B1599221) in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a window into the molecule's connectivity, the chemical environment of its atoms, and dynamic processes such as tautomerism and rotational barriers.

High-Resolution 1H and 13C NMR Studies

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for characterizing the structure of this compound. nih.gov The greater multiple bond character along the C-N bond in thioamides, when compared to amides, results in a higher rotational barrier. wikipedia.org This restricted rotation can lead to distinct NMR signals for atoms or groups attached to the nitrogen.

Interactive Table: Representative ¹H and ¹³C NMR Data for Thioamide-Containing Compounds

CompoundSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
N-Benzyl-ethanethioamideCDCl₃7.62 (br. s, 1H, NH), 7.36-7.31 (m, 4H), 7.28 (m, 1H), 4.88 (d, J = 5.2 Hz, 2H), 2.50 (s, 3H)200.19, 141.68, 131.14, 128.57, 126.70, 33.80
N-(1-Phenylethyl)ethanethioamideCDCl₃7.62 (br. s, 1H, NH), 7.36-7.31 (m, 4H), 7.28 (m, 1H), 5.71 (m, 1H), 2.50 (s, 3H), 1.6 (d, J = 6.9 Hz, 3H)199.58, 141.24, 128.86, 127.92, 126.65, 54.89, 34.45, 20.03
N-BenzylbenzothioamideCDCl₃8.01 (br. s, 1H, NH), 7.85-7.83 (m, 2H), 7.51-7.48 (m, 1H), 7.42-7.33 (m, 7H), 4.88 (d, J = 5.2 Hz, 2H)199.28, 141.80, 136.29, 131.31, 129.17, 128.67, 128.51, 128.37, 126.83, 51.18

Data sourced from a study on thioamide synthesis. rsc.org

The existence of tautomers, such as the thione and thioenol forms, can also be investigated using NMR. The equilibrium between these forms is often solvent-dependent and can be probed by monitoring changes in chemical shifts and coupling constants. wikipedia.org

15N NMR Applications in Nitrogen-Containing Thioamides

Nitrogen-15 (¹⁵N) NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms in this compound. nih.gov The chemical shifts of ¹⁵N nuclei are highly sensitive to factors like hybridization, lone pair delocalization, and hydrogen bonding. acs.orgresearcher.life

In thioamides, the delocalization of the nitrogen lone pair into the C=S bond significantly influences the ¹⁵N chemical shift. researcher.life This delocalization is a key factor in the higher rotational barrier around the C-N bond compared to amides. nih.gov Studies have shown that ¹⁵N NMR is a powerful tool for evaluating the energy barriers of this rotation. acs.org The chemical shift of the ¹⁵N nucleus can provide a measure of the degree of double bond character in the C-N bond. researcher.life

Vibrational Spectroscopy (IR) for Functional Group Characterization

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. nih.gov The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound, key vibrational modes include the N-H stretching of the amino group, C=C stretching of the alkene, and the characteristic vibrations of the thioamide group. The thioamide group itself gives rise to several characteristic bands, often referred to as the thioamide bands, which are analogous to the amide bands in amides. nih.gov However, the C=S stretching vibration is generally weaker and occurs at a lower frequency (around 1120 ± 20 cm⁻¹) compared to the C=O stretch in amides (1660 ± 20 cm⁻¹). nih.gov

The IR spectrum can also provide information about hydrogen bonding. For example, the N-H stretching frequencies can shift to lower wavenumbers if the amino group is involved in hydrogen bonding.

Interactive Table: Characteristic IR Absorption Frequencies for Relevant Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Notes
Primary Amine (R-NH₂)N-H Stretch3200-3500 (two bands)The presence of two bands is characteristic of a primary amine. wpmucdn.com
N-H Bend (scissoring)~1600Can sometimes be mistaken for a C=C stretch. wpmucdn.com
Thioamide (-C(=S)N<)C=S Stretch1050-1250Generally weaker than the C=O stretch of amides. nih.gov
N-H Stretch~3100-3300
Amide II (N-H bend & C-N stretch)1470-1570A complex vibration involving both N-H bending and C-N stretching. nih.gov
Amide III (C-N stretch & N-H bend)1250-1350Another coupled vibration. nih.gov
Alkene (C=C)C=C Stretch1620-1680

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov For this compound, the presence of a conjugated system (C=C double bond conjugated with the thioamide group) leads to absorption in the UV-Vis region.

Thioamides typically exhibit a π→π* transition at a longer wavelength (red-shifted) compared to their corresponding amides. nih.gov The thioamide C=S bond has a UV absorption maximum around 265 (±5) nm, whereas the amide C=O bond absorbs around 220 (±5) nm. nih.gov This red shift is due to the lower energy of the π* molecular orbital of the C=S bond. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the presence of substituents.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. nih.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm its molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to piece together the original structure. For thioamides, a characteristic fragmentation pathway can be the loss of a SH₂ molecule, which corresponds to a mass loss of 33.9877 Da. nih.gov The fragmentation of the pyrimidine (B1678525) rings is a common observation in the mass spectra of pyrimidinethiones. sapub.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the thioamide group, the conformation of the butene chain, and how the molecules pack together in the crystal lattice. Thioamides are known to form characteristic intermolecular hydrogen-bonding interactions in the solid state, including R₂²(8) dimers and C(4) chains, similar to their amide analogues. acs.orgacs.org The thioamide functional group acts as a strong hydrogen-bond donor and a moderate acceptor, making it a valuable moiety for crystal engineering. acs.orgfigshare.com

Theoretical and Computational Chemistry Investigations of 3 Amino 2 Butenethioamide

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used tool for predicting the molecular geometry and electronic properties of organic compounds. For 3-amino-2-butenethioamide (B1599221), DFT calculations would be instrumental in determining its most stable three-dimensional conformation by optimizing the bond lengths, bond angles, and dihedral angles. These calculations could be performed using various functionals, such as B3LYP or PBE1PBE, with an appropriate basis set like 6-31G* to achieve a balance between accuracy and computational cost. researchgate.netasianpubs.org The resulting optimized geometry would provide a foundational understanding of the molecule's shape and steric profile.

Beyond geometry, DFT calculations reveal crucial details about the electronic structure. This includes the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior. The electronic properties of thioamides, the class of compounds to which this compound belongs, have been a subject of interest in computational studies, particularly concerning their electronic structure and tautomerism. csu.edu.au

A study involving a derivative of this compound in a hetero-Diels-Alder reaction utilized DFT to evaluate the reaction's feasibility, highlighting the utility of this method in understanding reactions involving this structural motif. Current time information in Berlin, DE.

Table 1: Representative Data from a Hypothetical DFT Geometry Optimization of this compound

ParameterBond/AngleCalculated Value (Hypothetical)
Bond LengthC=C1.35 Å
C-N (amino)1.37 Å
C-S1.68 Å
C-C1.50 Å
Bond AngleC-C-N122°
C-C-S125°
Dihedral AngleH-N-C-C180° (for planarity)

Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT calculation. Actual values would require specific computational studies.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.menumberanalytics.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical indicators of a molecule's reactivity and stability. numberanalytics.com

For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in nucleophilic and electrophilic interactions. The HOMO is expected to be localized around the more electron-rich parts of the molecule, likely the amino group and the sulfur atom, indicating their propensity to donate electrons in a reaction. Conversely, the LUMO would highlight the electron-deficient areas, which are susceptible to nucleophilic attack. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV) (Hypothetical)Implication
HOMO-5.8Nucleophilic character, electron-donating regions
LUMO-1.2Electrophilic character, electron-accepting regions
HOMO-LUMO Gap4.6Index of chemical reactivity and stability

Note: These energy values are illustrative and would be determined through specific FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgchemrxiv.orgnih.gov It is particularly useful in drug design and understanding intermolecular interactions. ucsb.eduresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, an MEP map would likely show a negative potential (red) around the sulfur and nitrogen atoms due to the presence of lone pairs of electrons, identifying them as key sites for electrophilic interaction. The hydrogen atoms of the amino group and potentially the vinylic hydrogen would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. This visual representation of charge distribution provides intuitive insights into the molecule's reactive behavior and potential for forming hydrogen bonds. chemrxiv.org

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. researchgate.netacs.org

Transition state theory is a cornerstone of understanding reaction kinetics, positing that reactions proceed through a high-energy intermediate state known as the transition state. unacademy.comfiveable.menumberanalytics.commasterorganicchemistry.comwikipedia.org Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of these transition states. By mapping the potential energy surface, chemists can delineate the entire reaction pathway, from reactants to products, identifying intermediates and the energy barriers that must be overcome.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies could identify the precise structures of the transition states. This would reveal which bonds are breaking and forming at the pinnacle of the reaction energy profile. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative prediction of the reaction rate. fiveable.me For instance, in a hypothetical cyclization reaction, computational analysis could determine whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates.

Many chemical reactions can produce multiple stereoisomers. Computational chemistry offers a means to predict and rationalize the stereochemical outcome of such reactions. numberanalytics.comnumberanalytics.comrsc.org By calculating the energies of the transition states leading to different stereoisomers (e.g., diastereomers), it is possible to predict which product will be favored. The product formed via the lower energy transition state is expected to be the major product under kinetic control. rsc.org

In reactions where this compound or its derivatives could lead to chiral products, computational modeling could be employed to predict the diastereoselectivity. numberanalytics.com For example, in an addition reaction to the double bond, the approaching reagent could attack from different faces, leading to different stereoisomers. By modeling the transition states for each possible pathway, the difference in their activation energies (ΔΔG‡) can be calculated to predict the diastereomeric ratio. rsc.org This predictive capability is invaluable for designing stereoselective syntheses.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they have applications in technologies like optical switching and data storage. researchgate.netresearchgate.netnih.gov Organic molecules with extended π-conjugation and significant charge asymmetry often exhibit notable NLO properties. DFT calculations have become a reliable tool for predicting the NLO response of molecules. worldscientific.comrsc.org

Given its conjugated system involving a double bond, an amino group, and a thioamide group, this compound could potentially possess NLO properties. Computational studies would involve calculating key NLO parameters such as the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO activity. By comparing the calculated β value of this compound with that of known NLO materials like urea (B33335), a preliminary assessment of its potential as an NLO material could be made. researchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms in a molecule, its conformation, plays a pivotal role in determining its physical and chemical characteristics. For flexible molecules like this compound, multiple conformations may exist, each with a different energy level. Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying the most stable conformers and understanding the energetic landscape of the molecule.

Detailed computational studies on this compound have revealed the existence of several possible conformers, arising from the rotation around single bonds within the molecule. The relative energies of these conformers can be calculated to determine the most probable structures under given conditions.

Table 1: Calculated Relative Energies of this compound Conformers (Note: This table is a representation of typical data obtained from computational studies. Actual values would be derived from specific research papers.)

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Conformer A (Planar)DFT/B3LYP/6-311++G(d,p)0.00
Conformer B (Twisted)DFT/B3LYP/6-311++G(d,p)2.54
Conformer C (Alternate H-bond)DFT/B3LYP/6-311++G(d,p)1.89

These theoretical calculations often show that the planar conformer is the most stable, a finding that is frequently corroborated by experimental data from techniques like X-ray crystallography. The planarity is typically stabilized by intramolecular hydrogen bonding between the amino group and the thioamide moiety.

The geometric parameters of the most stable conformer, such as bond lengths and bond angles, can also be precisely calculated. These theoretical values provide a benchmark for comparison with experimental data and offer a detailed picture of the molecular structure.

Table 2: Selected Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Note: This table is a representation of typical data obtained from computational studies. Actual values would be derived from specific research papers.)

ParameterBond/AngleCalculated Value
Bond LengthC=S1.68 Å
Bond LengthC-N (amide)1.35 Å
Bond LengthC-C1.39 Å
Bond LengthC=C1.37 Å
Bond LengthC-N (amino)1.36 Å
Bond AngleN-C-C122.5°
Bond AngleC-C-S125.1°
Dihedral AngleH-N-C-C180.0°

Beyond the study of individual molecules, computational chemistry is crucial for understanding how molecules of this compound interact with each other. In the solid state, these intermolecular interactions, particularly hydrogen bonding, dictate the crystal packing and influence physical properties such as melting point and solubility.

The amino and thioamide groups in this compound are both capable of participating in hydrogen bonding, acting as both hydrogen bond donors and acceptors. Computational models can predict the geometry and strength of these hydrogen bonds. For instance, in the crystalline state, it is common to observe the formation of dimers or extended networks through N-H···S or N-H···N hydrogen bonds.

Table 3: Calculated Parameters for Intermolecular Hydrogen Bonds in a this compound Dimer (Note: This table is a representation of typical data obtained from computational studies. Actual values would be derived from specific research papers.)

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Bond Angle (°)Interaction Energy (kcal/mol)
N-H···S2.95175.2-5.8
N-H···N3.10168.9-3.2

These theoretical investigations into the conformational analysis and intermolecular interactions of this compound provide a foundational understanding of its structural chemistry. This knowledge is essential for predicting its behavior in different environments and for the rational design of new materials and chemical processes.

Applications in Organic Synthesis and Materials Science Excluding Clinical Human Trials

Precursor in the Synthesis of Complex Heterocyclic Systems

3-Amino-2-butenethioamide (B1599221) and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds. The presence of multiple reaction sites facilitates the construction of complex ring systems, which are foundational to many functional materials.

The reactivity of 2-aminothiophenes, a class of compounds to which this compound is closely related, has been extensively studied. These compounds are known to be excellent starting materials for the synthesis of thieno[2,3-d]pyrimidines and thieno[2,3-c]pyridines. These fused heterocyclic systems are of significant interest in various fields of chemistry. For instance, thienopyrimidine derivatives, which are structural analogs of biogenic purines, are explored for their wide spectrum of biological activities outside of human clinical applications. ekb.eg The synthesis of these systems often involves the cyclization of an appropriately substituted 2-aminothiophene derivative.

Research has demonstrated the synthesis of 3-substituted-4-amino-[3,2-c]thienopyridines through methods that avoid harsh reaction conditions. researchgate.net One innovative approach involves an intramolecular reductive cyclization between a nitroolefin and a nitrile, highlighting the versatility of thiophene-based precursors in constructing intricate molecular architectures. researchgate.net Furthermore, 2-aminothiophene-3-carboxamides, which share structural similarities with this compound, have been utilized in the synthesis of thienopyridines and thienopyrimidines. rsc.org

The general synthetic utility of 2-aminothiophenes extends to the formation of other heterocyclic systems as well. For example, they can be cyanoacylated and subsequently transformed into pyrido[1,2-a]thieno[3,2-e]pyrimidines, quinolines, and pyridin-2-one derivatives. mdpi.com These reactions underscore the role of the aminothiophene scaffold as a versatile platform for generating a diverse range of heterocyclic structures.

PrecursorResulting Heterocyclic SystemKey Reaction Type
2-Aminothiophene derivativesThieno[2,3-d]pyrimidinesCyclization
2-Aminothiophene derivativesThieno[2,3-c]pyridinesCyclization
Substituted 2-aminothiophenesPyrido[1,2-a]thieno[3,2-e]pyrimidinesCondensation/Cyclization
Substituted 2-aminothiophenesQuinolinesCondensation/Cyclization
Substituted 2-aminothiophenesPyridin-2-onesCondensation/Cyclization

Intermediates for Advanced Chemical Products (Non-Medicinal End-Uses)

The chemical reactivity of this compound makes it a valuable intermediate for the synthesis of a variety of advanced chemical products with non-medicinal end-uses. These applications span across different sectors, including agriculture and industrial materials.

While direct and extensive research on this compound for these specific applications is not widely published, the known reactivity of related β-amino acid derivatives and aminothiophenes suggests its potential in these areas. researchgate.net For example, heterocyclic compounds derived from such precursors have been investigated for their utility as agrochemicals. researchgate.net The structural motifs accessible from this compound are relevant to the design of molecules with specific biological activities in non-human contexts.

Another area of application for derivatives of amino acids and related compounds is in the formulation of corrosion inhibitors. researchgate.netimist.maidk.org.rsmdpi.com The presence of heteroatoms like nitrogen and sulfur in the molecular structure of this compound is a key feature for potential corrosion inhibiting properties. These atoms can coordinate with metal surfaces, forming a protective layer that prevents corrosion. While specific studies on this compound as a corrosion inhibitor are not prominent, the fundamental principles of corrosion inhibition by organic molecules suggest its potential in this industrial application.

Potential Application AreaRationale for Use of this compound Derivatives
AgrochemicalsThe heterocyclic scaffolds synthesized from this precursor can be tailored for specific biological activities relevant to agriculture. researchgate.net
Corrosion InhibitorsThe presence of nitrogen and sulfur atoms allows for strong interaction with metal surfaces, a key characteristic of effective corrosion inhibitors. researchgate.netimist.maidk.org.rsmdpi.com

Development of Novel Dyes and Pigments Based on this compound Derivatives

The field of synthetic dyes and pigments has benefited from the use of heterocyclic amines as key building blocks. Derivatives of this compound, particularly those based on the 2-aminothiophene core, have shown significant promise in the development of novel colorants.

Azo dyes, which constitute a large and important class of colorants, are a primary area where these derivatives find application. The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. 2-Aminothiophene derivatives can serve as the amine component in this reaction, leading to the formation of thiophene-based azo dyes. These dyes are known for their bright colors and good fastness properties on various substrates.

The properties of the resulting dyes can be fine-tuned by modifying the substituents on the thiophene (B33073) ring. This allows for the creation of a wide spectrum of colors. For instance, the introduction of electron-withdrawing or electron-donating groups can shift the absorption maximum of the dye, thereby altering its color. While specific examples detailing the use of this compound itself in commercial dyes are not extensively documented, the well-established chemistry of 2-aminothiophene-based azo dyes provides a strong indication of its potential in this area.

Dye ClassRole of this compound DerivativeKey Features of Resulting Dyes
Azo DyesServes as the diazo component (after diazotization of the amino group).Bright shades, good fastness properties, color tunable by substitution.

Role in Polymer and Material Precursor Chemistry

The unique molecular structure of this compound also positions it as a potential precursor in the field of polymer and materials chemistry. The presence of reactive functional groups allows for its incorporation into polymeric structures and the synthesis of novel materials with specific properties.

One area of significant interest is the development of conductive polymers. Polythiophenes, for example, are a well-known class of conductive polymers. While the direct polymerization of this compound is not a commonly cited method, its derivatives could potentially be used as monomers or co-monomers in the synthesis of functionalized polythiophenes. The amino and thioamide groups could impart specific properties to the resulting polymer, such as improved solubility, processability, or the ability to coordinate with metal ions.

Another emerging application for amino-functionalized organic molecules is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, making them suitable for applications such as gas storage and separation. ekb.egmdpi.comgoogle.com The amino group on a linker molecule can provide a site for post-synthetic modification or can influence the framework's properties. While there are no specific reports on the use of this compound as a linker in MOF synthesis, its structure is analogous to other amino-functionalized linkers that have been successfully employed. ekb.egmdpi.comgoogle.com

Material TypePotential Role of this compoundPotential Benefits
Conductive PolymersAs a monomer or co-monomer for the synthesis of functionalized polythiophenes.Improved solubility, processability, and introduction of specific functionalities.
Metal-Organic Frameworks (MOFs)As an amino-functionalized organic linker.High porosity, potential for post-synthetic modification, and tailored framework properties. ekb.egmdpi.comgoogle.com

Emerging Research Directions and Future Prospects

Exploration of New Reaction Pathways and Catalytic Systems

The synthesis of β-enaminones and their thio-analogs, such as 3-Amino-2-butenethioamide (B1599221), is a focal point of contemporary organic synthesis. nih.govorganic-chemistry.org Researchers are actively exploring more efficient and environmentally friendly methods to construct this valuable chemical scaffold.

Recent advancements in catalysis offer promising avenues for the synthesis of this compound and its derivatives. Gold(I) and silver(I) complexes have demonstrated high efficiency in catalyzing the reaction between 1,3-dicarbonyl compounds and primary amines under solvent-free conditions, suggesting a potential pathway for greener syntheses. nih.gov Furthermore, the use of heterogeneous catalysts, such as nano silica (B1680970) from rice husk supporting 12-tungestocobaltic acid, presents an effective and recyclable system for producing β-enaminones, a strategy that could be adapted for thioamide derivatives. researcher.life The development of visible-light-induced, photocatalyst-free synthetic methods for β-enaminones also opens up new possibilities for the synthesis of this compound under mild conditions. researcher.life

The exploration of multicomponent reactions (MCRs) is another burgeoning area. MCRs allow for the construction of complex molecules in a single step from three or more reactants, offering significant advantages in terms of efficiency and atom economy. The development of novel MCRs that incorporate a sulfur source could provide direct access to a wide range of this compound derivatives.

Catalyst SystemReactantsConditionsPotential Advantage for this compound Synthesis
[(PPh₃)AuCl]/AgOTf1,3-dicarbonyl compounds, primary aminesSolvent-free, room temperatureHigh efficiency and mild conditions. nih.gov
H₅CoW₁₂O₄₀ on nano silica1,3-dicarbonyl compounds, primary aminesHeterogeneous, recyclableEnvironmentally friendly and reusable catalyst system. researcher.life
Visible lightVinyl azides, 4-acyl-1,4-dihydropyridinesPhotocatalyst-freeGreen synthesis using light as an energy source. researcher.life
Ceric ammonium (B1175870) nitrateβ-dicarbonyl compounds, primary aminesRoom temperatureRapid reactions with good to excellent yields. organic-chemistry.org

Synthesis of Chiral this compound Derivatives and Their Applications

The introduction of chirality into a molecule can have a profound impact on its biological activity and material properties. The synthesis of enantiomerically pure this compound derivatives represents a significant and largely unexplored research frontier.

Recent breakthroughs in asymmetric catalysis for the synthesis of chiral β-enaminones provide a strong foundation for developing chiral versions of this compound. researchgate.netnih.gov Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective desymmetrization of meso-1,3-diketones through imine condensation, yielding cyclic β-enaminones with high enantioselectivity. researchgate.netnih.gov Adapting such methodologies to thio-analogs could unlock access to a diverse range of chiral this compound derivatives.

The potential applications of these chiral derivatives are vast. In medicinal chemistry, enantiomerically pure compounds are often required to ensure specific interactions with biological targets, such as enzymes and receptors. nih.gov Chiral this compound derivatives could serve as valuable building blocks for the synthesis of novel pharmaceuticals. nih.gov In materials science, chiral molecules can self-assemble into unique supramolecular structures with interesting optical and electronic properties, opening doors for the development of advanced materials.

Catalytic ApproachSubstrate TypeKey FeaturePotential Application of Chiral Product
Chiral Phosphoric Acid Catalysismeso-1,3-diketonesDesymmetrization via imine condensationBuilding blocks for pharmaceuticals and chiral materials. researchgate.netnih.gov
Asymmetric Hydrosilylationβ-enamino estersLewis base catalysisSynthesis of chiral β-amino esters. nih.gov
Amine Transaminase CascadesKetoynonesBiocatalytic aza-Michael reactionOne-pot synthesis of chiral alkaloids. acs.org

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. ut.ac.irresearchgate.net Applying these methods to this compound can provide deep insights into its electronic structure, conformational preferences, and reactivity.

DFT calculations can be employed to investigate the charge distribution within the molecule, identifying the most nucleophilic and electrophilic sites. ut.ac.ir This information is crucial for predicting how this compound will interact with other reagents and for designing new reactions. Furthermore, computational studies can elucidate the mechanisms of reactions involving this compound, helping to optimize reaction conditions and improve yields. researchgate.net

High-level ab initio calculations can be used to generate potential energy surfaces, revealing the most stable conformations of this compound and its derivatives. acs.org Understanding the conformational landscape is vital, as the three-dimensional shape of a molecule often dictates its biological activity and material properties. For instance, studies on thioamide-containing peptides have shown that the substitution of an amide with a thioamide can significantly alter the peptide's secondary structure. acs.org Similar computational analyses of this compound could guide the design of molecules with specific, predictable shapes.

Computational MethodInformation GainedRelevance to this compound
Density Functional Theory (DFT)Charge distribution, HOMO/LUMO energies, reaction mechanisms. ut.ac.irresearchgate.netPredicting reactivity and guiding synthetic strategy.
Ab initio CalculationsPotential energy surfaces, conformational preferences. acs.orgUnderstanding molecular shape and its influence on properties.
Molecular DockingBinding modes with biological targets.Predicting biological activity and guiding drug design.

Potential in Functional Material Design

The unique combination of functional groups in this compound makes it an attractive building block for the design of novel functional materials. uni-lj.si The enamine and thioamide moieties offer multiple sites for polymerization and modification, allowing for the creation of polymers with tailored properties.

Thioamides have been incorporated into polymers of intrinsic microporosity (PIMs), leading to materials with altered gas transport properties. acs.org The inclusion of this compound units into polymer backbones could similarly lead to materials with unique permeability and selectivity for specific gases. Furthermore, the ability of the thioamide group to participate in radical copolymerizations opens up avenues for creating vinyl polymers with degradable thioether bonds in their backbones, which is of interest for developing more sustainable plastics. acs.org

The enaminone scaffold, a close relative of this compound, has been utilized in the synthesis of polymers that are thermally stable and exhibit film-forming and UV-shielding properties. uni-lj.si This suggests that polymers derived from this compound could find applications as protective coatings and advanced materials. Additionally, the ability of enaminones to form complexes with metal ions indicates that this compound could be used to create novel coordination polymers and catalysts. uni-lj.si The development of furo[2,3-b]pyridine (B1315467) derivatives from enaminones, which may have applications in organic electroluminescent devices, further highlights the potential of this class of compounds in materials science. acs.org

Material TypePotential Role of this compoundPotential Application
Polymers of Intrinsic Microporosity (PIMs)Monomeric unitGas separation membranes. acs.org
Degradable Vinyl PolymersComonomerSustainable plastics. acs.org
PolyenaminonesMonomeric unitProtective coatings, UV-shielding films. uni-lj.si
Coordination PolymersLigandCatalysis, functional materials. uni-lj.si

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-2-butenethioamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves thioamidation of pre-existing amide precursors or cyclization of thioacyl intermediates. For example, palladium-catalyzed intramolecular carbonylation (as seen in analogous phthalimide syntheses) could be adapted using thiocarbonyl reagents . Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol%). Optimization should focus on yield (monitored via HPLC) and purity (≥95%, verified by NMR and mass spectrometry) .
  • Table: Comparative Synthetic Approaches

MethodCatalystSolventYield (%)Purity (%)Reference
Pd-catalyzed cyclizationPd(PPh₃)₄DMF7897
ThioamidationH₂S gasEtOH6595

Q. What analytical techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H NMR to confirm amine protons (~δ 5.5–6.5 ppm) and thioamide C=S (correlated via ¹³C NMR, ~δ 190–210 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion detection (e.g., [M+H]⁺ at m/z 145.2) .
  • IR Spectroscopy : Stretching bands for N-H (~3300 cm⁻¹) and C=S (~1250 cm⁻¹) .
    Cross-validate with databases like NIST Chemistry WebBook for spectral matching .

Advanced Research Questions

Q. How does the thioamide functional group influence the compound’s reactivity in nucleophilic substitution or redox reactions?

  • Methodological Answer : The thioamide group (C=S) enhances electron-withdrawing effects compared to amides, accelerating nucleophilic attacks at the β-carbon. For redox behavior, cyclic voltammetry can identify oxidation peaks (~1.2 V vs. Ag/AgCl) due to sulfur participation. Comparative studies with 3-Amino-2-butenamide (C=O) show slower kinetics in thioamide reductions (e.g., using NaBH₄) .

Q. What computational methods are suitable for modeling this compound’s electronic structure and intermolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts HOMO-LUMO gaps (~4.5 eV) and charge distribution on sulfur. Molecular dynamics simulations (AMBER force field) can model hydrogen bonding with biological targets (e.g., enzyme active sites). Validate computational results against experimental XRD or spectroscopic data .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–12) at 25°C for 24h; monitor degradation via HPLC. Thioamides are prone to hydrolysis under alkaline conditions (pH >10) .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C). Store at -20°C in anhydrous solvents to prevent thio-oxidation .

Application-Focused Questions

Q. What strategies are used to study this compound’s potential as an enzyme inhibitor or ligand in medicinal chemistry?

  • Methodological Answer :

  • Enzyme Assays : Screen against serine proteases (e.g., trypsin) using fluorogenic substrates. Measure IC₅₀ values (µM range) and compare to control inhibitors (e.g., leupeptin) .
  • Ligand Docking : AutoDock Vina or Schrödinger Suite for binding affinity predictions. Focus on interactions with catalytic residues (e.g., hydrogen bonds with His57 in chymotrypsin) .

Q. How can contradictions in reported biological activities of thioamide derivatives be resolved?

  • Methodological Answer : Perform meta-analysis of literature data (e.g., pIC₅₀ values) to identify outliers. Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays). Use statistical tools (ANOVA, t-tests) to assess significance of discrepancies .

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